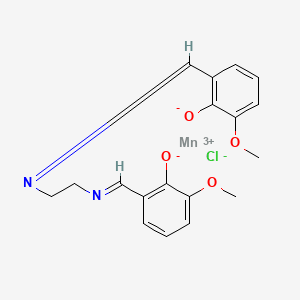

ビス(イミノメチル)グアイアコールマンガン(II)塩化物

概要

説明

この化合物は、スーパーオキシドアニオンや過酸化水素などの活性酸素種を捕捉し、水と酸素に変換する能力で知られています 。強力な抗酸化特性を持つため、EUK 134は様々な科学分野で注目を集めています。

科学的研究の応用

エチルビスイミノメチルグアイアコールマンガン塩化物は、その抗酸化特性から、科学研究において幅広い応用範囲を持っています。 化学では、抗酸化酵素のメカニズムを研究するためのモデル化合物として使用されます 。 生物学と医学では、酸化ストレスを軽減し、活性酸素種による損傷を軽減する可能性について調査されています 。 研究によると、肝臓、膵臓、脳、腎臓など、様々な組織の抗酸化状態を改善することが示されています 。 さらに、糖尿病や神経変性疾患などの疾患における治療の可能性について研究が進められています .

作用機序

エチルビスイミノメチルグアイアコールマンガン塩化物の作用機序は、スーパーオキシドジスムターゼとカタラーゼの活性を模倣する能力に関係しています 。 この化合物は、スーパーオキシドラジカルの不均化を触媒して酸素と過酸化水素を生成し、その後さらに水と酸素に変換されます 。 このプロセスは、酸化ストレスを軽減し、活性酸素種による細胞損傷を防ぐのに役立ちます 。 化合物のマンガンイオンは、これらの反応における電子受容体およびドナーとして重要な役割を果たします .

類似の化合物との比較

エチルビスイミノメチルグアイアコールマンガン塩化物は、スーパーオキシドジスムターゼとカタラーゼの両方の活性を模倣する能力においてユニークです 。 類似の化合物には、EUK 8などの他の合成抗酸化物質やスーパーオキシドジスムターゼ模倣物質などがあります 。 これらの化合物と比較して、エチルビスイミノメチルグアイアコールマンガン塩化物は、活性酸素種を捕捉する際の安定性と効力において優れています 。そのため、研究および潜在的な治療用途に貴重な化合物となっています。

生化学分析

Biochemical Properties

Ethylbisiminomethylguaiacol manganese chloride acts by mimicking the activity of two enzymes: superoxide dismutase and catalase . These enzymes are responsible for protecting cells from free radical damage among other things . They work by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful, such as water or oxygen .

Cellular Effects

Ethylbisiminomethylguaiacol manganese chloride has been shown to have significant effects on various types of cells and cellular processes . It has been shown to help preserve collagen in the skin and by preserving collagen through its antioxidant properties, which may help to keep the skin looking youthful and firm . In addition to its antioxidant properties, it may also stimulate collagen production in the skin .

Molecular Mechanism

The molecular mechanism of action of Ethylbisiminomethylguaiacol manganese chloride involves its ability to mimic the activity of superoxide dismutase and catalase . It works by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful .

Temporal Effects in Laboratory Settings

Unlike other antioxidants, Ethylbisiminomethylguaiacol manganese chloride can regenerate by itself and does not lose its power after hours after having applied it . That is, after scavenging a free radical, it regenerates again to keep its function and continue scavenging other free radicals .

Metabolic Pathways

Ethylbisiminomethylguaiacol manganese chloride is involved in the metabolic pathways related to the removal of hydrogen peroxide and the transformation of reactive oxygen species .

準備方法

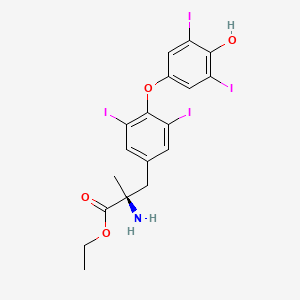

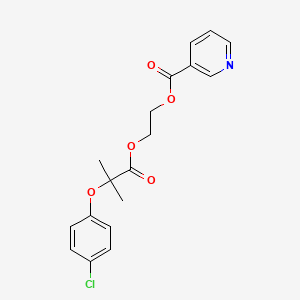

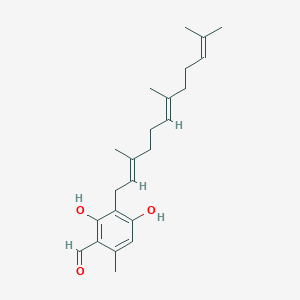

エチルビスイミノメチルグアイアコールマンガン塩化物の合成には、まず配位子を合成し、次にマンガンイオンと錯体化する必要があります 。 ビス(サリチルアルデヒド)エチレンジアミン置換配位子は、絶対エタノール中でサリチルアルデヒド2当量にエチレンジアミン1当量を加えることで合成されます 。 得られた配位子を次にマンガン塩化物と錯体化して最終的な化合物を形成します 。工業的な生産方法は通常、同様の合成ルートに従いますが、収率と純度を高めるために反応条件の最適化を行う場合があります。

化学反応の分析

類似化合物との比較

Ethylbisiminomethylguaiacol manganese chloride is unique in its ability to mimic both superoxide dismutase and catalase activities . Similar compounds include other synthetic antioxidants such as EUK 8 and superoxide dismutase mimetics . Compared to these compounds, ethylbisiminomethylguaiacol manganese chloride exhibits a higher stability and potency in scavenging reactive oxygen species . This makes it a valuable compound for research and potential therapeutic applications.

特性

IUPAC Name |

manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClMnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021732 | |

| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81065-76-1 | |

| Record name | Ethylbisiminomethylguaiacol manganese chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)